molecular formula C18H27Cl2N9O5S3 B8148527 Cefotiam dihydrochloride hydrate

Cefotiam dihydrochloride hydrate

Cat. No. B8148527
M. Wt: 616.6 g/mol
InChI Key: KHUCCKUOJMXYKH-BUWDDJPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefotiam dihydrochloride hydrate is a parenteral cephalosporin antibiotic . It has broad-spectrum activity against both Gram-positive and Gram-negative bacteria . It is a derivative of cephalosporin and exhibits broad-spectrum anti-bacterial activity .


Molecular Structure Analysis

The molecular structure of Cefotiam dihydrochloride hydrate is represented by the empirical formula C18H23N9O4S3·2HCl·xH2O . The molecular weight on an anhydrous basis is 598.55 .


Physical And Chemical Properties Analysis

Cefotiam dihydrochloride hydrate is a solid substance . It is soluble in water . The solubility in water is at least 22 M .

Scientific Research Applications

  • Peritonitis Treatment : Cefotiam effectively increases concentrations in purulent exudate from drains in patients with acute peritonitis, suggesting its usefulness in the chemotherapy of postoperative peritonitis (Nishindai et al., 1985).

  • Neurosurgery Prophylaxis : It significantly reduces post-operative deep wound infection rates in neurosurgery patients undergoing major craniotomies (Gaillard & Gilsbach, 2005).

  • Thoracic Surgery Application : High concentration of cefotiam dihydrochloride in intrathoracic tissue effectively prevents postoperative infection in chest surgery patients (Okamoto et al., 1982).

  • Minimal Kidney Damage : Cefotiam shows minimal kidney damage in rats and rabbits, in contrast to cephaloridine, which causes extensive kidney damage in both species (Wachsmuth, 1981).

  • Pharmaceutical Quality Control : Studies have identified impurities in cefotiam hydrochloride injection preparation, aiding in production, storage, and quality control of cephalosporin antibiotics (Tian et al., 2021).

  • Compatibility with Other Drugs : Research has shown compatibility of cefotiam hydrochloride with various drugs, aiding in determining safe combinations for clinical use (Peihong, 2007; Tian et al., 2018; Lu Xiao-ru, 2013).

  • Maternal-Fetal Transfer : Cefotiam dihydrochloride is rapidly transferred from maternal blood to fetal blood and amniotic fluid, with peak levels occurring shortly after administration (Miyakawa et al., 1984).

  • Occupational Health : Its use has implications in occupational health, particularly in causing contact urticaria syndrome among Japanese nurses (Shimizu, Chen, & Miyakawa, 1996).

  • Drug Analysis Methods : Various studies have developed methods for analyzing cefotiam and its impurities, contributing to the understanding of its pharmacokinetics and quality control (Yamashita et al., 1992; Yang Ming, 2013; Liu Jin-yan, 2010).

Mechanism of Action

The bactericidal activity of Cefotiam dihydrochloride hydrate results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) . It is effective against Gram-positive and Gram-negative bacteria .

Safety and Hazards

Cefotiam dihydrochloride hydrate should be handled with care. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and avoid prolonged or repeated exposure . It is also recommended to keep the product and empty container away from heat and sources of ignition .

properties

IUPAC Name

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N9O4S3.2ClH.H2O/c1-25(2)3-4-26-18(22-23-24-26)34-7-9-6-32-15-12(14(29)27(15)13(9)16(30)31)21-11(28)5-10-8-33-17(19)20-10;;;/h8,12,15H,3-7H2,1-2H3,(H2,19,20)(H,21,28)(H,30,31);2*1H;1H2/t12-,15-;;;/m1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUCCKUOJMXYKH-BUWDDJPCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27Cl2N9O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefotiam dihydrochloride hydrate

CAS RN

66309-69-1
Record name (6R-trans)-7-[2-(2-aminothiazol-4-yl)acetamido]-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.265
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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